3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with hydroxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-benzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a saturated benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-(4-hydroxy-3,5-dimethylbenzyl)-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Benzofuran-1(3H)-one
- 3,5-Dimethyl-4-hydroxybenzonitrile
Uniqueness
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran ring and the benzylidene group with hydroxy and dimethyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
69574-09-0 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-12(8-11(2)16(10)18)9-15-13-5-3-4-6-14(13)17(19)20-15/h3-9,18H,1-2H3/b15-9- |
InChI Key |
ANSOBNWAUKQYFV-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C\2/C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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